molecular formula C11H11ClN2OS B12716833 N-(5-Chloro-2,1-benzisothiazol-3-yl)butanamide CAS No. 91991-21-8

N-(5-Chloro-2,1-benzisothiazol-3-yl)butanamide

Cat. No.: B12716833
CAS No.: 91991-21-8
M. Wt: 254.74 g/mol
InChI Key: URKYUWSABNJWHT-UHFFFAOYSA-N
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Description

N-(5-Chloro-2,1-benzisothiazol-3-yl)butanamide is an organic compound that belongs to the class of benzisothiazoles. These compounds are known for their diverse biological and pharmacological activities. The structure of this compound includes a benzisothiazole ring substituted with a chlorine atom at the 5-position and a butanamide group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2,1-benzisothiazol-3-yl)butanamide typically involves the reaction of 5-chloro-2-aminobenzisothiazole with butanoyl chloride. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general synthetic route can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2,1-benzisothiazol-3-yl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-Chloro-2,1-benzisothiazol-3-yl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-Chloro-2,1-benzisothiazol-3-yl)butanamide involves its interaction with specific molecular targets. For example, as an alpha-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose. This results in lower blood glucose levels, making it a potential therapeutic agent for diabetes . The compound’s interactions with other enzymes and receptors are also being studied to understand its broader pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Chloro-2,1-benzisothiazol-3-yl)butanamide is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound versatile for further chemical modifications .

Properties

CAS No.

91991-21-8

Molecular Formula

C11H11ClN2OS

Molecular Weight

254.74 g/mol

IUPAC Name

N-(5-chloro-2,1-benzothiazol-3-yl)butanamide

InChI

InChI=1S/C11H11ClN2OS/c1-2-3-10(15)13-11-8-6-7(12)4-5-9(8)14-16-11/h4-6H,2-3H2,1H3,(H,13,15)

InChI Key

URKYUWSABNJWHT-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=C2C=C(C=CC2=NS1)Cl

Origin of Product

United States

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